4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-2-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2/c1-2-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJXZZMBIIYRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=C(C(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,5,6,7 Tetrafluoro 2 Methyl 1h Benzo D Imidazole
Historical and Modern Synthetic Pathways to Perfluorinated Benzimidazoles
The foundational method for benzimidazole (B57391) synthesis is the Phillips-Ladenburg reaction, first reported in the late 19th century. This method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, typically in the presence of an acid catalyst at elevated temperatures. Historically, this has been the cornerstone for accessing a wide array of benzimidazole derivatives. The application of this classical approach to perfluorinated substrates, such as the synthesis of 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole, necessitates the use of the corresponding perfluorinated o-phenylenediamine, namely 3,4,5,6-tetrafluorobenzene-1,2-diamine (B1350565).
Modern synthetic pathways have built upon this foundation, introducing innovations to improve reaction efficiency, yield, and environmental compatibility. These contemporary methods often employ microwave irradiation to accelerate reaction times and utilize a diverse range of catalysts to enable milder reaction conditions. For instance, the synthesis of fluorinated benzimidazoles has been achieved through microwave-assisted reactions, which can significantly reduce the reaction time from hours to minutes. Furthermore, the development of novel catalytic systems, including the use of metal nanoparticles and solid acids, has provided more efficient and selective routes to these compounds.
Novel Cyclization Reactions and Reaction Mechanisms for this compound Synthesis
The primary cyclization reaction for the synthesis of this compound remains the condensation of 3,4,5,6-tetrafluorobenzene-1,2-diamine with an acetylating agent. The most common acetylating agents for this transformation are acetic acid or acetic anhydride (B1165640).
The reaction mechanism, following the principles of the Phillips-Ladenburg synthesis, proceeds through a series of steps:
N-Acylation: One of the amino groups of the 3,4,5,6-tetrafluorobenzene-1,2-diamine nucleophilically attacks the carbonyl carbon of the acetylating agent (e.g., acetic acid), forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield an N-acetylated intermediate.
Intramolecular Cyclization: The second amino group of the N-acetylated intermediate then attacks the carbonyl carbon of the acetyl group in an intramolecular fashion. This step leads to the formation of a five-membered ring.
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic benzimidazole ring. The strong electron-withdrawing nature of the four fluorine atoms on the benzene (B151609) ring can influence the electron density on the amino groups, potentially affecting the rates of acylation and cyclization.
While this fundamental mechanism is well-established, novel approaches focus on facilitating the cyclization and dehydration steps under milder conditions through the use of advanced catalysts and reaction media.
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity
The synthesis of polyfluorinated benzimidazoles like this compound often requires more forcing reaction conditions compared to their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atoms, which deactivates the o-phenylenediamine precursor. Optimization of reaction parameters is therefore crucial for achieving high yields and purity.
Key parameters for optimization include the choice of acid catalyst, solvent, and temperature. Traditional methods often employ strong mineral acids like hydrochloric acid (HCl) or polyphosphoric acid (PPA) at high temperatures. PPA is particularly effective as it serves as both a catalyst and a dehydrating agent.
Modern catalyst systems have been explored to improve the synthesis of benzimidazoles, and these can be adapted for perfluorinated derivatives. These include:
Solid Acid Catalysts: Materials such as ZrO₂–Al₂O₃ and nano montmorillonite (B579905) clay have been used as heterogeneous catalysts, offering advantages like easy separation and recyclability.
Metal Catalysts: Lewis acidic metal salts and nanoparticles, for instance, ZnO nanoparticles, have been shown to effectively catalyze the condensation reaction, often under solvent-free conditions or in greener solvents like ethanol.
The table below summarizes various reaction conditions that have been applied to the synthesis of benzimidazole derivatives, which can serve as a starting point for the optimization of the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| HCl | Water | Reflux | Several hours | Moderate |
| Polyphosphoric Acid (PPA) | Neat | 150-200 | 2-4 hours | Good to Excellent |
| ZnO Nanoparticles | Solvent-free | 70 | 15-120 min | High |
| ZrO₂–Al₂O₃ | Thermal | High | Variable | Good |
This table presents generalized conditions for benzimidazole synthesis; specific optimization for the tetrafluorinated target compound would be required.
Chemo-, Regio-, and Stereoselective Synthesis Approaches
For the synthesis of this compound, the starting material, 3,4,5,6-tetrafluorobenzene-1,2-diamine, is symmetrical. As a result, the cyclization with a symmetrical reagent like acetic acid or acetic anhydride does not present any issues of regioselectivity , as only one product is possible.
Chemoselectivity becomes a consideration when dealing with more complex starting materials or reagents. In the context of this specific synthesis, ensuring the reaction proceeds to the desired benzimidazole without side reactions, such as over-alkylation or polymerization, is key. The optimization of reaction conditions, as discussed in the previous section, plays a vital role in achieving high chemoselectivity.
Stereoselectivity is not a relevant consideration in the synthesis of the achiral target compound this compound.
Green Chemistry Principles in the Synthesis of Fluorinated Heterocycles
The principles of green chemistry are increasingly being applied to the synthesis of fluorinated heterocycles to minimize environmental impact. For the synthesis of this compound, several green chemistry strategies can be employed:
Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technique that can dramatically reduce reaction times and energy consumption.
Solvent-Free Reactions: Conducting the condensation reaction under solvent-free conditions, particularly with the use of solid catalysts, eliminates the need for volatile and often hazardous organic solvents.
Recyclable Catalysts: The use of heterogeneous catalysts, such as zeolites, clays, or supported metal nanoparticles, allows for easy recovery and reuse of the catalyst, reducing waste and cost.
Atom Economy: The Phillips-Ladenburg synthesis is inherently atom-economical, with water being the primary byproduct. Optimizing the reaction to maximize the conversion of reactants to the final product further enhances its green credentials.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.
Elucidation of Molecular and Electronic Structure
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the molecular structure and probing the electronic environment of the constituent atoms. For a fluorinated heterocyclic compound like 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole, a multi-technique approach is essential.
NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms. For the title compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural confirmation.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The primary resonances would correspond to the N-H proton of the imidazole (B134444) ring and the C2-methyl protons. The N-H proton signal would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The methyl group protons would appear as a sharp singlet.
¹³C NMR: The ¹³C NMR spectrum would be more complex due to the presence of the fluorinated benzene (B151609) ring. The carbon signals will exhibit coupling with adjacent fluorine atoms (¹JCF, ²JCF, etc.), which is a key diagnostic feature. The high electronegativity of fluorine is expected to cause a significant downfield shift for the directly attached carbons (C4, C5, C6, C7) and influence the chemical shifts of other carbons in the ring system. The signals for C4, C5, C6, and C7 would appear as complex multiplets due to C-F coupling.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. ed.ac.uknih.gov For a 4,5,6,7-tetrafluoro substitution pattern, a complex second-order multiplet system would be anticipated due to F-F spin-spin coupling between the fluorine atoms on the benzene ring. The chemical shifts would be indicative of the electronic environment of the fluorine atoms.
Predicted NMR Data: Data below is predictive and based on analysis of related fluorinated benzimidazole (B57391) structures.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H (N-H) | 12.0 - 13.0 | br s | - |
| ¹H (CH₃) | ~2.5 | s | - |
| ¹³C (C2) | ~150 | m | - |
| ¹³C (C4, C7) | 135 - 145 | ddd | ¹JCF ≈ 240-260, ²JCF ≈ 15-25, ³JCF ≈ 2-5 |
| ¹³C (C5, C6) | 138 - 148 | ddd | ¹JCF ≈ 240-260, ²JCF ≈ 15-25, ³JCF ≈ 2-5 |
| ¹³C (C3a, C7a) | 125 - 135 | m | - |
| ¹³C (CH₃) | ~15 | q | ¹JCH ≈ 125-130 |
| ¹⁹F (F4, F7) | -130 to -150 | m | - |
| ¹⁹F (F5, F6) | -150 to -170 | m | - |
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-2800 cm⁻¹ would be attributable to the N-H stretching vibration, indicative of intermolecular hydrogen bonding. researchgate.net The C-H stretching vibrations of the methyl group would appear around 2950-2850 cm⁻¹. The most intense and characteristic bands for this molecule would be the C-F stretching vibrations, which typically appear in the 1300-1000 cm⁻¹ region. The C=N and C=C stretching vibrations of the benzimidazole ring system are expected in the 1650-1450 cm⁻¹ range. nih.gov
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. nih.gov It would be especially useful for observing the symmetric vibrations of the fluorinated benzene ring and the C-C backbone of the heterocyclic system.
Characteristic Vibrational Frequencies: Data below is predictive and based on typical vibrational frequencies for the respective functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| N-H Stretch | 3200 - 2800 | IR |
| C-H Stretch (methyl) | 2950 - 2850 | IR, Raman |
| C=N/C=C Stretch (ring) | 1650 - 1450 | IR, Raman |
| C-F Stretch | 1300 - 1000 | IR |
| Benzimidazole Ring Vibrations | 1450 - 700 | IR, Raman |
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
For this compound, the molecular ion peak (M⁺) would be observed at m/z 220. The high stability of the benzimidazole ring suggests that this peak would be quite intense. journalijdr.comresearchgate.net The fragmentation pattern would likely involve the loss of a methyl radical (M-15) to form a stable cation. Another characteristic fragmentation pathway for benzimidazoles is the sequential loss of HCN (27 Da), which could also be observed. journalijdr.comresearchgate.net The presence of four fluorine atoms would make fragments containing the benzene ring easily identifiable due to their characteristic isotopic pattern and mass.
Predicted Mass Spectrometry Fragmentation:
| m/z | Proposed Fragment |
| 220 | [M]⁺ (Molecular Ion) |
| 205 | [M - CH₃]⁺ |
| 193 | [M - HCN]⁺ |
| 178 | [M - CH₃ - HCN]⁺ |
X-ray Crystallographic Analysis of Solid-State Architecture
While specific crystallographic data for this compound is not publicly available, analysis of closely related fluorinated benzimidazole derivatives allows for a detailed prediction of its solid-state architecture. mdpi.comacs.org
The crystal packing of the title compound will be governed by a combination of hydrogen bonding and other non-covalent interactions, with the fluorine substituents playing a crucial role.
Hydrogen Bonding: The N-H group of the imidazole ring is a strong hydrogen bond donor, and the sp² hybridized nitrogen atom is a hydrogen bond acceptor. Therefore, it is highly probable that the molecules will form chains or dimers through N-H···N hydrogen bonds, a common motif in benzimidazole crystal structures. nih.gov
Fluorine-Involved Interactions: The presence of four fluorine atoms on the benzene ring introduces several other significant intermolecular interactions. mdpi.com
C-F···π Interactions: The electron-rich π-system of the benzimidazole ring can interact with the electrophilic region of the C-F bond of a neighboring molecule. mdpi.com
F···F Interactions: Short fluorine-fluorine contacts are also possible and have been observed in other highly fluorinated benzimidazoles. acs.org One of the shortest reported F···F distances was found in 4,5,6,7-tetrafluoro-1H-benzimidazole-2(3H)-one. acs.org
The interplay of these interactions, particularly the increased dimensionality of the hydrogen-bonded network due to the presence of multiple fluorine atoms, is expected to result in a densely packed and stable crystal lattice. mdpi.com
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, and fluorination can significantly influence it. acs.orgprinceton.eduacs.org The introduction of fluorine atoms can alter the intermolecular interaction landscape, potentially leading to different accessible packing arrangements with varying thermodynamic stabilities. acs.orgacs.org
While no specific polymorphism studies on this compound have been reported, the potential for different packing motifs due to the variety of intermolecular interactions (N-H···N, C-F···π, F···F, C-H···F) suggests that polymorphism is a distinct possibility. Crystallization engineering, through the careful selection of solvents and crystallization conditions, could potentially be used to isolate different polymorphic forms of this compound, each with unique physical properties. Studies on other fluorinated aromatic compounds have shown that fluorination can favor the formation of certain polymorphs over others. princeton.edu
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. For 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole, these calculations would provide a wealth of information regarding its electronic nature and potential chemical behavior.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. A theoretical study would calculate these values, offering insights into the kinetic stability and charge transfer characteristics of the molecule. The introduction of four electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to significantly lower the energies of both the HOMO and LUMO orbitals compared to its non-fluorinated counterpart, 2-methyl-1H-benzo[d]imidazole.
Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on actual calculations for the specified compound.)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Charge Distribution and Electrostatic Potential Maps
Understanding the distribution of electron density within this compound is crucial for predicting its interactions with other molecules. An electrostatic potential (ESP) map would visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. It is anticipated that the fluorine atoms would create a significant electron-deficient region on the benzene ring, while the nitrogen atoms of the imidazole (B134444) ring would be electron-rich.
Acidity and Basicity Predictions from a Theoretical Standpoint
The acidity of the N-H proton and the basicity of the nitrogen lone pairs in the imidazole ring are fundamental properties. Computational methods can predict the pKa values by calculating the Gibbs free energy change associated with protonation and deprotonation. The strong electron-withdrawing effect of the tetrafluorinated benzene ring is expected to increase the acidity of the N-H proton and decrease the basicity of the nitrogen atoms relative to 2-methyl-1H-benzo[d]imidazole.
Molecular Dynamics Simulations for Conformational Analysis and Tautomerism
Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound, including its conformational flexibility and the potential for tautomerism. The imidazole ring in benzimidazoles can undergo tautomerization, where the proton on one nitrogen atom migrates to the other. MD simulations could explore the energy landscape of this process and determine the relative stability of the tautomers in different environments, such as in the gas phase or in various solvents.
Predictive Modeling of Spectroscopic Signatures (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR and Raman) for this compound would be invaluable. Comparing these predicted spectra with experimental data, when it becomes available, would serve as a confirmation of the compound's structure.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (Note: The following data is illustrative and not based on actual calculations for the specified compound.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 150-155 |
| C4/C7 | 135-145 (C-F) |
| C5/C6 | 130-140 (C-F) |
| C3a/C7a | 125-135 |
| CH₃ | 10-15 |
Reaction Pathway Analysis and Transition State Modeling for Synthetic Intermediates
Theoretical calculations can be employed to investigate the mechanisms of chemical reactions. For the synthesis of this compound, computational analysis of potential reaction pathways could identify the most energetically favorable routes. By modeling the transition states of key reaction steps, researchers can gain a deeper understanding of the reaction kinetics and optimize synthetic procedures.
Chemical Reactivity and Functionalization Strategies
Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Ring System
The reactivity of the benzimidazole ring system in 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole is dominated by the electronic effects of the four fluorine atoms.
Electrophilic Aromatic Substitution: The tetrafluorinated benzene (B151609) moiety is exceptionally electron-deficient and, therefore, highly deactivated towards electrophilic aromatic substitution (EAS). Classical electrophilic reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are generally not feasible on this part of the molecule. The imidazole (B134444) ring, while typically more reactive than benzene, is also significantly deactivated by the potent electron-withdrawing influence of the fused perfluorinated ring. Consequently, electrophilic substitution on the imidazole C-2 position is also highly unfavorable.
Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its inertness toward electrophiles, the perfluorinated ring is highly activated for nucleophilic aromatic substitution (SNAr). znaturforsch.comyoutube.com The fluorine atoms themselves act as good leaving groups in this context, and their collective electron-withdrawing effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comyoutube.com This makes the displacement of a fluorine atom by a nucleophile the most prominent reaction for modifying the benzene portion of the molecule.
Strong nucleophiles such as alkoxides, thiolates, and amines can displace one of the fluorine atoms. The regioselectivity of this substitution is influenced by the directing effects of the fused imidazole ring and the other fluorine atoms. In related tetrafluorobenzene systems, substitution often occurs at the positions para to an activating group. For this benzimidazole, substitution is anticipated to occur preferentially at the C-4 or C-7 positions.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Polyfluoroarenes
| Nucleophile | Reagent Example | Expected Product Type |
|---|---|---|
| Amine | Ammonia, Alkylamines | Amino-trifluoro-2-methyl-1H-benzo[d]imidazole |
| Alkoxide | Sodium Methoxide | Methoxy-trifluoro-2-methyl-1H-benzo[d]imidazole |
| Thiolate | Sodium Thiophenoxide | Phenylthio-trifluoro-2-methyl-1H-benzo[d]imidazole |
This table is illustrative of expected reactivity based on general principles of SNAr on polyfluoroarenes.
Functionalization at the N-H Site: N-Alkylation and N-Acylation Reactions
The N-H site of the imidazole ring is a primary center for functionalization. The strong inductive effect of the tetrafluorobenzyl group significantly increases the acidity of the N-H proton compared to non-fluorinated benzimidazoles, facilitating its removal by a base.
N-Alkylation: This reaction is typically achieved by treating the benzimidazole with a base followed by an alkylating agent. Common bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are sufficient to deprotonate the imidazole nitrogen, creating a potent nucleophile. beilstein-journals.orgmdpi.com The resulting anion readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to yield N-alkylated products. biointerfaceresearch.comresearchgate.net Given the presence of two nitrogen atoms, alkylation can potentially lead to a mixture of N-1 and N-3 isomers in unsymmetrical benzimidazoles, though for this C2-symmetric substrate starting material, these positions are equivalent prior to substitution.
N-Acylation: Similar to alkylation, N-acylation can be performed by treating the benzimidazole with an acyl halide or anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction provides N-acylated derivatives, which can serve as protecting groups or as precursors for further synthetic manipulations.
Modifications at the 2-Methyl Group and Ring Periphery
2-Methyl Group Functionalization: The methyl group at the C-2 position possesses acidic protons that can be removed by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This deprotonation generates a nucleophilic carbanion. This intermediate can then be reacted with a variety of electrophiles, allowing for the extension of the side chain at the 2-position.
Table 2: Potential Functionalization Reactions at the 2-Methyl Position
| Reagent | Electrophile | Product Type |
|---|---|---|
| 1. n-BuLi2. Benzaldehyde | Aldehyde | 2-(2-Hydroxy-2-phenylethyl)-...-benzimidazole |
| 1. LDA2. Methyl Iodide | Alkyl Halide | 2-Ethyl-...-benzimidazole |
This table illustrates potential reactions based on the known reactivity of 2-methylbenzimidazoles.
Ring Periphery Modifications: Functionalization of the ring periphery primarily involves the nucleophilic aromatic substitution (SNAr) reactions on the fluorinated ring as detailed in section 5.1.
Metalation and Cross-Coupling Reactions for Advanced Derivatization
Modern cross-coupling reactions provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and these methods are applicable to polyfluoroaromatic systems.
Cross-Coupling via C-F Activation: The carbon-fluorine bond, while strong, can be activated by transition metal catalysts, particularly those based on palladium, nickel, or rhodium. rsc.orgmdpi.com These catalytic systems can facilitate the cross-coupling of the tetrafluorobenzimidazole with various partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling), leading to the substitution of a fluorine atom. nih.govsoton.ac.uk This approach allows for the introduction of aryl, vinyl, or alkynyl groups onto the benzene ring.
Metalation Strategies: While direct deprotonation of the fluorinated ring is difficult, metalation can be achieved at other sites. As mentioned, the 2-methyl group can be lithiated. Additionally, if the N-H position is protected, it is sometimes possible to achieve directed metalation at the C-7 position, guided by the protecting group and the imidazole nitrogen atoms, though the presence of fluorine at this position complicates this pathway. A more viable strategy involves a halogen-metal exchange, which would require prior SNAr substitution of a fluorine atom with a heavier halogen like bromine or iodine.
Photochemical and Electrochemical Reactivity Studies
The high degree of fluorination in this compound imparts unique photochemical and electrochemical properties.
Photochemical Reactivity: Perfluoroaromatic compounds can undergo photochemical reactions, often initiated by UV irradiation. A known photoreaction for related N-heterocycles is skeletal rearrangement; for instance, certain indazoles have been shown to photochemically transpose to benzimidazoles. vapourtec.com Another potential photochemical pathway is the cleavage of a C-F bond, which can lead to radical intermediates and subsequent defluorination or rearrangement products. nih.gov The specific photochemical behavior of the title compound would depend on the irradiation wavelength and reaction conditions.
Electrochemical Reactivity: The electron-deficient nature of the molecule makes it a candidate for electrochemical studies.
Oxidation: The strong electron-withdrawing effect of the fluorine atoms makes the molecule resistant to oxidation. Electrochemical oxidation, if achieved at high potentials, could lead to degradation of the molecule, a process that has been explored for the remediation of persistent perfluorinated compounds (PFCs). nih.govbioforumconf.comnih.gov
Reduction: The molecule is expected to have a relatively low reduction potential. Electrochemical reduction could lead to the sequential removal of fluorine atoms (reductive defluorination) or other transformations mediated by the generated radical anions.
Intermolecular Interactions and Supramolecular Chemistry
Hydrogen Bonding Networks Involving the 1H-Benzimidazole Moiety
The 1H-benzimidazole core of 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen atom). This dual functionality allows for the formation of robust and directional hydrogen bonds, which are fundamental to the structure of benzimidazole-containing supramolecular systems. In the solid state, benzimidazole (B57391) derivatives often form chains or more complex networks through N-H···N hydrogen bonds. nih.gov
The presence of four electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly influences the acidity of the N-H proton, thereby modulating the strength of the hydrogen bonds. Research on analogous fluorinated (benzo[d]imidazol-2-yl)methanols has shown that the degree of fluorination directly impacts the dimensionality of the resulting hydrogen-bonded structures. mdpi.com As the number of fluorine atoms increases, the supramolecular assembly transitions from simple one-dimensional chains to more complex three-dimensional frameworks. For a tetrafluorinated derivative, it is expected that the increased acidity of the N-H proton and potential for other weak interactions leads to a highly interconnected framework structure. mdpi.com The table below, derived from studies of similar benzimidazole structures, illustrates typical geometries for these hydrogen bonds.
| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |
| N-H | N | ~0.86 | ~2.00 | ~2.86 | ~170 |
| N-H | O | ~0.86 | ~1.90 | ~2.75 | ~165 |
| O-H | N | ~0.82 | ~1.85 | ~2.67 | ~175 |
| This is an interactive data table based on typical hydrogen bond parameters in benzimidazole-containing crystal structures. |
Halogen Bonding Interactions Driven by Fluorine Substituents
While fluorine is the most electronegative element, it can participate in halogen bonding under certain circumstances. For a halogen bond to form, the halogen atom must have a region of positive electrostatic potential, known as a σ-hole, which can interact with a nucleophile. In most organofluorine compounds, the C-F bond is polarized towards the fluorine, making the formation of a σ-hole on fluorine less common compared to heavier halogens.
However, the collective electron-withdrawing effect of the benzimidazole ring and the other three fluorine atoms in this compound could potentially create a small positive σ-hole on the fluorine atoms, allowing for weak C-F···X halogen bonds. More significantly, the fluorine substituents dramatically influence the electronic properties of the aromatic ring. The strong electron-withdrawing nature of the fluorine atoms leads to a π-deficient aromatic system. This electron deficiency on the benzene ring can enhance other non-covalent interactions.
In structurally related 4,5,6,7-tetrahalogeno-1H-benzimidazoles, where the halogens are chlorine, bromine, and iodine, halogen bonding is a more prominent feature in directing the crystal packing. nih.gov For the tetrafluoro derivative, while direct C-F···N or C-F···O halogen bonds might be weak or absent, the electronic perturbation caused by the fluorine atoms is a key driver for other intermolecular events.
π-π Stacking and Aromatic Interactions in Molecular Recognition
The electron-deficient nature of the tetrafluorinated benzene ring in this compound makes it an ideal candidate for engaging in π-π stacking interactions with electron-rich aromatic systems. This type of interaction, often referred to as donor-acceptor or quadrupole-quadrupole stacking, is a powerful tool in molecular recognition and the construction of supramolecular assemblies.
In the solid state, fluorinated benzimidazole derivatives have been observed to form slipped-parallel stacks with inter-planar distances characteristic of π-stacking interactions (typically 3.3 to 3.8 Å). mdpi.com The geometry of these stacks is governed by the need to minimize electrostatic repulsion and maximize attractive dispersion and electrostatic interactions. The electron-poor nature of the fluorinated ring of one molecule can favorably interact with the more electron-rich imidazole (B134444) ring of a neighboring molecule.
These specific aromatic interactions are crucial in molecular recognition. For instance, fluorinated benzimidazole scaffolds have been shown to be effective in molecular recognition at the active sites of biological targets, such as the GABA-A receptor. nih.gov The orientation and binding affinity of these molecules are influenced by aromatic interactions with amino acid residues like phenylalanine and tyrosine within the receptor pocket. nih.gov
| Interaction Type | Typical Distance (Å) | Description |
| π-π Stacking | 3.3 - 3.8 | Parallel or slipped-parallel arrangement of aromatic rings. |
| C-H···π | 2.5 - 3.0 (H to ring centroid) | Interaction of a C-H bond with the face of the π-system. |
| C-F···π | ~3.0 | Interaction of a C-F bond with the π-system, influenced by electrostatics. |
| This interactive data table summarizes common aromatic interactions. |
Host-Guest Chemistry and Encapsulation Phenomena
While specific examples of this compound acting as a host molecule are not widely reported, its structural features suggest significant potential in host-guest chemistry. The combination of a rigid, fluorinated panel and hydrogen-bonding edges makes it a candidate for the construction of supramolecular capsules and cages.
The principles of self-assembly can be used to combine this benzimidazole derivative with other complementary molecules to form discrete, hollow architectures capable of encapsulating guest molecules. Fluorinated aromatic panels are known to be desirable components in the construction of supramolecular cages, as they can provide chemical stability and influence the electronic environment of the cavity. nih.govnih.gov The formation of such host-guest systems is often driven by a combination of hydrogen bonding, π-π stacking, and solvophobic effects. Furthermore, imidazole-based compounds have been utilized in creating host-guest doped systems for applications in materials science. rsc.org
Self-Assembly Processes and Formation of Supramolecular Architectures
The directional and specific nature of the intermolecular interactions involving this compound makes it an excellent building block for predictable self-assembly into higher-order supramolecular architectures. The interplay between strong N-H···N hydrogen bonding and weaker, but cumulatively significant, π-π stacking and other interactions can lead to the formation of tapes, sheets, or three-dimensional networks.
Studies on analogous tetrafluorinated molecules, such as 4,5,6,7-tetrafluorobenzo-2,1,3-telluradiazole, have shown that weak secondary bonding interactions can direct the assembly into supramolecular ribbon polymers. nih.gov Similarly, fluorinated benzimidazoles have been used as monomers for the synthesis of conjugated polymers, demonstrating their utility in constructing extended chemical structures. researchgate.netnih.gov The increasing number of fluorine atoms in fluorinated benzimidazoles has been shown to lead to higher-dimensional, framework-like structures in the solid state, a direct consequence of the increased complexity of the intermolecular interactions. mdpi.com This suggests that this compound has a strong propensity to self-assemble into robust, three-dimensional supramolecular architectures.
Applications in Advanced Chemical Systems and Materials Science
Utilization as Ligands in Coordination Chemistry and Catalysis
The nitrogen atoms in the imidazole (B134444) ring of 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole possess lone pairs of electrons, making them excellent donor sites for coordination with metal ions. The presence of the tetrafluorinated benzene (B151609) ring modulates the electron density on these nitrogen atoms, which in turn affects the stability and reactivity of the resulting metal complexes.
Benzimidazole (B57391) derivatives are widely recognized as versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.net The introduction of fluorine atoms into the benzimidazole scaffold, as in this compound, is anticipated to enhance the Lewis acidity of the coordinated metal center. This effect can be advantageous in the design of metal complexes for catalytic organic transformations. For instance, metal complexes derived from fluorinated benzimidazole ligands can be effective catalysts for reactions such as hydrogenations, oxidations, and cross-coupling reactions.
While specific studies on metal complexes of this compound are not extensively documented, the behavior of other fluorinated benzimidazole ligands provides valuable insights. For example, zinc (II) complexes with benzimidazole derivatives have been synthesized and characterized for their potential anticancer applications. mdpi.com The coordination typically occurs through the nitrogen atoms of the imidazole ring.
Table 1: Representative Metal Complexes with Benzimidazole-based Ligands and Their Potential Applications
| Ligand | Metal Ion | Coordination Geometry | Potential Application |
| 2-(1H-benzimidazol-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Various (e.g., tetrahedral, square planar) | Anticancer agents nih.gov |
| Bis-benzimidazole derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Not specified | Anticancer agents rsc.org |
| 2-(Pyridyl)benzimidazole ligands | Zinc(II) | Not specified | Blue fluorescence materials mdpi.com |
This table is illustrative and based on the general behavior of benzimidazole ligands, as direct data for this compound is limited.
Metal complexes featuring benzimidazole-derived ligands have demonstrated utility in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst is dissolved in the reaction medium, allowing for high activity and selectivity. The fluorinated nature of this compound could lead to catalysts with enhanced performance due to the electronic effects of the fluorine atoms.
In the realm of heterogeneous catalysis, the benzimidazole ligand can be incorporated into solid supports, such as metal-organic frameworks (MOFs). researchgate.netescholarship.org MOFs are crystalline materials with high surface areas and tunable porosity, making them excellent platforms for catalytic applications. rsc.org The use of fluorinated linkers in MOF synthesis can impart desirable properties such as increased hydrophobicity and improved stability. rsc.orgrsc.org A benzimidazole-containing linker like this compound could be employed to construct novel MOFs with active metal sites for various catalytic processes. For instance, a Co(III)-based metalloligand with appended benzimidazole rings has been used to create tetranuclear heterometallic coordination complexes that act as heterogeneous catalysts for Knoevenagel condensation and Henry reactions. rsc.org
Integration into Polymer and Macromolecular Systems
The unique combination of a rigid, fluorinated aromatic core and a reactive N-H group in the imidazole ring makes this compound a promising candidate for integration into polymer and macromolecular systems.
This compound can potentially serve as a monomer precursor for the synthesis of high-performance polymers. The N-H group can be functionalized or participate in condensation polymerization reactions to form polybenzimidazoles (PBIs). Fluorinated PBIs are known for their exceptional thermal stability, chemical resistance, and mechanical properties. mdpi.com The incorporation of the tetrafluorobenzimidazole unit into the polymer backbone would likely enhance these properties further.
Alternatively, this compound can be utilized as a polymer additive. Its incorporation into existing polymer matrices could improve properties such as thermal stability, flame retardancy, and dielectric performance. For example, a fluorine-free 2,2′-bis(4,5-dimethylimidazole) has been investigated as an additive in lithium-ion polymer electrolytes to enhance ionic conductivity. researchgate.net The fluorinated nature of this compound could offer additional benefits in similar applications.
A notable example of a related polymer system is a fluorinated benzimidazole-linked highly conjugated polymer designed for stable sulfur batteries. nih.govresearchgate.net In this work, the fluorinated polymer, upon treatment with elemental sulfur, allows for the covalent integration of polysulfides by replacing the fluorine atoms, which helps to mitigate the polysulfide shuttle effect in lithium-sulfur batteries. nih.govresearchgate.net
The integration of this compound into polymer structures can lead to the development of functional materials with tailored properties. For instance, polymers containing this moiety could exhibit enhanced proton conductivity, making them suitable for applications in proton exchange membranes for fuel cells. Phosphoric acid-doped poly(benzimidazole) membranes are already recognized for their performance in high-temperature polymer electrolyte fuel cells. mdpi.com
Furthermore, fluorinated polymers often possess low surface energy and unique optical properties. mdpi.com Polymers derived from or containing this compound could find applications in coatings, low-dielectric constant materials for microelectronics, and advanced optical films. The development of fluorinated benzothiadiazole-based conjugated polymers has led to high-performance polymer solar cells. nih.govresearchgate.net
Table 2: Potential Properties and Applications of Polymers Incorporating this compound
| Polymer Type | Potential Enhanced Property | Potential Application |
| Polybenzimidazole (PBI) | Thermal Stability, Chemical Resistance | High-performance membranes, coatings |
| Polymer Electrolyte | Ionic Conductivity, Electrochemical Stability | Solid-state batteries, fuel cells |
| Conjugated Polymer | Charge Transport, Photophysical Properties | Organic electronics, solar cells |
This table presents potential applications based on the properties of analogous fluorinated and benzimidazole-containing polymers.
Applications in Advanced Sensing Platforms
The benzimidazole scaffold is a well-established component in the design of chemical sensors, particularly for the detection of ions and small molecules. The electron-deficient nature of the tetrafluorinated benzene ring in this compound can enhance its ability to interact with electron-rich species, making it a promising candidate for sensing applications.
The N-H proton of the imidazole ring is acidic and can engage in hydrogen bonding interactions with anions. This interaction can lead to changes in the spectroscopic properties of the molecule, such as color (colorimetric sensing) or fluorescence (fluorometric sensing), allowing for the detection of the target analyte. Benzimidazole derivatives have been successfully employed as sensors for various anions, including fluoride (B91410). researchgate.netnih.gov
The design of a sensor based on this compound would likely involve monitoring changes in its UV-visible absorption or fluorescence emission spectra upon addition of the target analyte. The high electronegativity of the fluorine atoms is expected to increase the acidity of the N-H proton, potentially leading to stronger interactions with anions and thus higher sensitivity and selectivity. For instance, a naphthalene (B1677914) benzimidazole-based chemosensor demonstrated a dramatic color change and fluorescence quenching in the presence of fluoride ions, with a very low detection limit. nih.gov
Furthermore, the benzimidazole unit can be incorporated into more complex sensor architectures, such as those based on intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) mechanisms. These mechanisms can provide a more pronounced and specific response to the target analyte. Benzimidazole-based chemosensors have also been developed for the detection of metal ions like Fe(II), Fe(III), and Zn(II). researchgate.netrsc.orgrsc.org
Table 3: Comparison of Benzimidazole-Based Anion Sensors
| Sensor Moiety | Detected Anion | Sensing Mechanism | Detection Limit | Reference |
| Naphthalene Benzimidazole | Fluoride (F⁻) | Colorimetric and Fluorescence Quenching | 3.2 x 10⁻⁹ M | nih.gov |
| Bisimidazole Derivatives | Fluoride (F⁻) | Colorimetric and Fluorescence Quenching | 9.12 x 10⁻⁷ M to 5.47 x 10⁻⁶ M | nih.govmdpi.com |
| Benzimidazole-functionalized BODIPY | Hydrogen sulfate (B86663) (HSO₄⁻) | Colorimetric | Not specified | mdpi.com |
This table provides examples of the performance of other benzimidazole-based sensors to illustrate the potential of the target compound in this application area.
Design of Chemosensors for Ions or Neutral Molecules
There is currently no specific research available that details the design and application of this compound as a chemosensor for the detection of ions or neutral molecules. Generally, benzimidazole derivatives are utilized in chemosensor design due to their ability to act as fluorophores or chromophores, with the imidazole nitrogen atoms serving as potential binding sites for analytes. The photophysical properties of these molecules can be altered upon binding, leading to a detectable signal. The electron-withdrawing nature of the four fluorine atoms in this compound would be expected to significantly influence its electronic structure and photophysical properties, which could theoretically be exploited in sensor design. However, without specific studies, any discussion on its efficacy, selectivity, or sensitivity as a chemosensor would be purely speculative.
Exploration in Optoelectronic and Luminescent Materials
Similarly, a detailed exploration of this compound in the field of optoelectronic and luminescent materials has not been reported in available scientific literature. The benzimidazole core is a known component in organic light-emitting diodes (OLEDs) and other organic electronic devices, often serving as an electron-transporting or host material. The high electronegativity of fluorine can enhance the electron-accepting and transporting properties of the benzimidazole system and improve the thermal and morphological stability of thin films. While these general principles suggest that fluorinated benzimidazoles could be promising candidates for optoelectronic applications, there are no specific studies that characterize the luminescent properties, charge transport capabilities, or device performance of this compound.
Potential in Agrochemical and Advanced Material Design (excluding biological efficacy)
In the realm of agrochemical design, benzimidazole derivatives have historically been used as fungicides. From a chemical design perspective, the introduction of fluorine atoms can alter the physicochemical properties of a molecule, potentially influencing its behavior and stability in various formulations. However, there is no specific information available regarding the use or potential of this compound in the design of new agrochemical products, excluding any consideration of its biological effects.
In advanced material design, polyfluorinated aromatic compounds are of interest for creating materials with unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. A study on a series of fluorinated benzimidazole-substituted nitronyl nitroxides did include a 4,5,6,7-tetrafluoro-derivative, noting that the magnetic properties were influenced by the substitution pattern. However, this research focused on magnetostructural correlations, which falls outside the scope of the requested topics. There is no other available research that explores the potential of this compound as a building block for advanced materials.
Future Research Directions and Uncharted Territories
Exploration of Asymmetric Synthesis Routes for Chiral Derivatives
The development of synthetic pathways to chiral derivatives of 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole is a promising avenue for future research, with potential applications in catalysis and medicinal chemistry. While specific asymmetric syntheses for this compound are not yet established, methodologies applied to analogous fluorinated and heterocyclic compounds offer a roadmap.
Future investigations could focus on the following approaches:
Catalytic Asymmetric Fluorination: Research into fluorination-initiated asymmetric cyclization reactions could yield chiral dihydroquinazolone and benzooxazinone analogues. nih.govescholarship.orgsemanticscholar.org The use of double axially chiral anionic phase-transfer catalysts has shown high diastereo- and enantioselectivities in the synthesis of other fluorine-bearing drug-like scaffolds. nih.govescholarship.orgsemanticscholar.org
Use of Chiral Building Blocks: Another strategy involves the use of enantiopure starting materials, such as N-protected α-amino acids, to construct the chiral imidazole (B134444) ring. researchgate.net This method has been successfully employed to synthesize novel tridentate ligands. researchgate.net
Asymmetric C-H Functionalization: The development of enantioselective C-H functionalization methods for the methyl group or the imidazole ring would be a significant advancement. This could involve chiral catalysts that can differentiate between enantiotopic C-H bonds.
Kinetic Resolution: For racemic mixtures of derivatives, enzymatic or chemical kinetic resolution could be explored to separate the enantiomers.
A series of novel chiral esters derived from tetrafluorobenzyl alcohol have been successfully prepared via asymmetric synthesis, indicating the feasibility of creating chiral centers in proximity to a tetrafluorinated ring system. nih.gov
Development of Novel Reaction Methodologies for Selective Functionalization
The selective functionalization of the this compound core is crucial for synthesizing a diverse range of derivatives with tailored properties. Future research should aim to develop novel and efficient reaction methodologies.
Key areas for exploration include:
C-H Bond Functionalization: Given the prevalence of C-H bonds in the methyl and imidazole moieties, direct C-H functionalization presents an atom-economical approach. Research into photoredox catalysis for selective C-H trifluoromethylation of benzimidazoles could be adapted. rsc.org Additionally, copper-catalyzed C-H fluorination/functionalization sequences offer a pathway to introduce various nucleophiles at benzylic positions. nih.govorganic-chemistry.orgnih.gov
Regioselective Halogenation and Cross-Coupling: Developing methods for the regioselective introduction of other halogens (Cl, Br, I) would provide handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of intramolecular C-H bond functionalization can be influenced by the presence and position of fluorine substituents. figshare.com
Nucleophilic Aromatic Substitution (SNAr): While the perfluorinated ring is electron-deficient and susceptible to SNAr, controlling the regioselectivity of substitution on the tetrafluorinated ring remains a challenge. Future work could focus on using directing groups or specific catalysts to achieve site-selective substitution.
Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis of derivatives, particularly for highly exothermic or hazardous reactions.
| Functionalization Strategy | Potential Reagents/Catalysts | Target Position |
| C-H Trifluoromethylation | Togni's reagent, fac-Ir(ppy)3 (photocatalyst) | C4 of benzimidazole (B57391) |
| C-H Fluorination | N-fluorobenzenesulfonimide (NFSI), Copper catalyst | Benzylic C-H |
| C-H Cross-Coupling | Various nucleophiles post-fluorination | Benzylic C-H |
| Regioselective Palladation | Palladium(II) catalysts | C-H para to fluorine |
Advanced in situ Spectroscopic Studies of Reaction Mechanisms
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing reaction conditions and developing new synthetic routes. Advanced in situ spectroscopic techniques can provide real-time mechanistic insights.
Future research in this area should leverage:
19F NMR Spectroscopy: This technique is highly sensitive to the local electronic environment of the fluorine atoms. In situ19F NMR can be used to monitor the formation of intermediates and byproducts in real-time. researchgate.netrsc.org It can also be employed for chirality sensing of N-heterocycles. acs.org A suite of 2D NMR experiments with fluorine detection can aid in the assignment of resonances and the determination of coupling constants. nih.gov
Operando FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about changes in bonding and functional groups as a reaction proceeds. They are particularly useful for studying reactions in heterogeneous catalysis or under high pressure.
Mass Spectrometry: Techniques like ReactIR-MS can provide simultaneous information on both the chemical structure and the reaction kinetics.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates, and rationalize observed selectivities. acs.org
These in situ studies will be invaluable for elucidating the role of catalysts, solvents, and reaction conditions on the outcome of synthetic transformations. ed.ac.uk
Machine Learning and AI-Driven Discovery in Fluorinated Heterocycle Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the discovery and optimization of fluorinated heterocycles like this compound. precedenceresearch.com
Future research directions include:
Predictive Modeling: ML algorithms can be trained on existing datasets of fluorinated compounds to predict their physicochemical properties, reactivity, and biological activity. rsc.orgarxiv.org This can help in the rational design of new derivatives with desired characteristics. AI-driven simulations can reduce experimental costs and shorten development cycles. precedenceresearch.com
Reaction Optimization: AI can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and selectivity. This involves the use of algorithms that can learn from experimental data and suggest improved reaction parameters.
De Novo Molecular Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed to design novel fluorinated benzimidazole derivatives with specific target properties. harvard.edu
Synthesis Planning: Retrosynthesis AI tools can propose synthetic routes to novel target molecules, aiding chemists in the design of efficient and practical synthetic strategies.
Expanding the Scope of Non-Biological Applications for Polyfluorinated Benzimidazoles
While much of the focus on benzimidazoles has been in medicinal chemistry, the unique properties of polyfluorinated derivatives like this compound make them attractive candidates for a range of non-biological applications. mdpi.com
Future research should explore their potential in:
Materials Science: Polyfluorinated benzimidazoles can serve as building blocks for high-performance polymers with enhanced thermal stability, chemical resistance, and specific electronic properties. They can also be used as protective coatings for aerospace applications. mdpi.com
Organic Electronics: The electron-deficient nature of the perfluorinated ring suggests that these compounds could be used as n-type organic semiconductors in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov
Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms can act as ligands to coordinate with metal ions, forming porous MOFs. These materials have potential applications in gas storage, separation, and catalysis. For example, a MOF based on 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) has shown excellent CO2 adsorption capacity. mdpi.com
Corrosion Inhibitors: Benzimidazole derivatives are known to be effective corrosion inhibitors for various metals. mdpi.com The strong adsorption of the fluorinated benzimidazole onto metal surfaces could provide enhanced protection.
| Application Area | Key Properties | Potential Function |
| Materials Science | High thermal stability, chemical resistance | Monomer for high-performance polymers, protective coatings |
| Organic Electronics | Electron-deficient aromatic system | n-type organic semiconductor |
| Metal-Organic Frameworks | Ligating nitrogen atoms | Organic linker for porous materials |
| Corrosion Inhibition | Adsorption onto metal surfaces | Protective barrier against corrosion |
Q & A
Q. What are the optimal synthetic routes for 4,5,6,7-tetrafluoro-2-methyl-1H-benzo[d]imidazole?
Methodological Answer:
- Condensation Reactions : Utilize substituted benzaldehydes and ammonium acetate in acetic acid under reflux, with fluorinated precursors to introduce tetrafluoro substituents. Catalysts like SiO₂ nanoparticles (1–5 mol%) enhance yields (85–90%) by accelerating cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 6–8 hours) with comparable yields (80–85%). Solvents like ethanol or DMF are preferred, and fluorinated intermediates require inert atmospheres to avoid side reactions .
- Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis and HPLC (>98% purity) .
Q. How can the structure and purity of this compound be characterized?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify methyl (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.8 ppm). Fluorine substitution causes deshielding in ¹⁹F NMR (δ −110 to −140 ppm) .
- IR Spectroscopy : Confirm imidazole ring formation via N–H stretching (3200–3400 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. What computational methods predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-31G* to calculate HOMO-LUMO gaps (e.g., 4.2 eV), ionization potentials, and electron affinity. Fluorine substitution lowers LUMO energy, enhancing electron transport in OLED applications .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions (e.g., acetonitrile vs. toluene) and predict solubility .
- Charge Transfer Analysis : Natural Bond Orbital (NBO) studies reveal hyperconjugation between fluorine and the imidazole ring, stabilizing the structure .
Q. How can the compound’s potential in OLED host materials be experimentally analyzed?
Methodological Answer:
- Triplet Energy Measurement : Use time-resolved photoluminescence (TRPL) to determine triplet energy levels (>3.0 eV), critical for preventing back-energy transfer in blue-emitting OLEDs .
- Device Fabrication : Co-deposit the compound with emitters like Ir(ppy)₃ in a vacuum chamber. Test electroluminescence efficiency (e.g., external quantum efficiency >15%) and operational stability (>500 hours at 100 cd/m²) .
- Morphology Studies : Perform AFM to assess film uniformity and prevent crystallization-induced device degradation .
Q. What strategies resolve contradictions in reported antimicrobial activity data for benzimidazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare MIC values against S. aureus (e.g., 2–8 µg/mL for halogenated derivatives) to identify fluorine’s role in enhancing membrane permeability .
- Docking Simulations : Use AutoDock Vina to model interactions with bacterial topoisomerase II. Fluorine atoms improve binding affinity (ΔG = −9.2 kcal/mol) via hydrophobic contacts .
- Resistance Testing : Perform serial passage assays to assess mutation rates in pathogens exposed to sublethal doses, ensuring efficacy retention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
